Phosphonodithioic acid, octyl-, S,S-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonodithioic acid, octyl-, S,S-diethyl ester is a chemical compound with the molecular formula C12H27O2PS2. It is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonodithioic acid, octyl-, S,S-diethyl ester typically involves the reaction of octyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphonodithioic acid. This intermediate is then esterified with diethyl sulfate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through distillation or crystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phosphonodithioic acid, octyl-, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Phosphonodithioic acid, octyl-, S,S-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of lubricants, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonodithioic acid, octyl-, S,S-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphonodithioic acid, octyl-, S,S-diethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it suitable for specialized applications in various fields.
Properties
CAS No. |
651727-22-9 |
---|---|
Molecular Formula |
C12H27OPS2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-bis(ethylsulfanyl)phosphoryloctane |
InChI |
InChI=1S/C12H27OPS2/c1-4-7-8-9-10-11-12-14(13,15-5-2)16-6-3/h4-12H2,1-3H3 |
InChI Key |
AKRUQOZOMJZOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.